molecular formula C20H16ClN5O2 B2421619 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide CAS No. 895019-71-3

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide

Cat. No.: B2421619
CAS No.: 895019-71-3
M. Wt: 393.83
InChI Key: YRNNZKJWGJJPFM-UHFFFAOYSA-N
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Description

The chemical compound 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide features a pyrazolo[3,4-d]pyrimidine core, a scaffold recognized in scientific literature for its relevance in medicinal chemistry research. This heterocyclic system is a known pharmacophore in the investigation of protein kinase inhibitors . Specifically, derivatives of pyrazolo[3,4-d]pyrimidine have been extensively studied as ATP-competitive inhibitors targeting enzymes like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . The structural design of this compound, which includes a planar heteroaromatic system and hydrophobic substituents, aligns with the typical pharmacophoric features required for effective interaction with the ATP-binding pocket of kinase targets . As such, it serves as a valuable chemical intermediate or a reference standard for researchers developing novel therapeutic agents in oncology, particularly for investigating resistance mechanisms and optimizing the efficacy of targeted cancer treatments . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c1-24(15-7-3-2-4-8-15)18(27)12-25-13-22-19-17(20(25)28)11-23-26(19)16-9-5-6-14(21)10-16/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNNZKJWGJJPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other compounds or drugs could potentially affect its action through drug-drug interactions

Biological Activity

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article delves into the compound's biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core. Its molecular formula is C21H18ClN5O2 with a molecular weight of 407.86 g/mol. The presence of a chlorophenyl group enhances its pharmacological profile.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Research indicates that this compound exhibits significant inhibitory activity against CDK2, which plays a crucial role in cell cycle regulation. The inhibition of CDK2 disrupts cell cycle progression, making it a promising candidate for anticancer therapy. In vitro studies have demonstrated that the compound effectively inhibits the growth of various cancer cell lines, including:

  • HeLa cells : A cervical cancer cell line.
  • MCF-7 cells : A breast cancer cell line.
  • A549 cells : A lung cancer cell line.

The interaction studies suggest that this compound binds effectively to CDK2. This binding is critical for understanding its mechanism of action and potential side effects. In silico studies also indicate favorable pharmacokinetic properties, suggesting good absorption and distribution characteristics essential for drug development.

Comparative Analysis with Similar Compounds

To illustrate the uniqueness and potential advantages of this compound, a comparison with structurally related compounds is provided below:

Compound NameCAS NumberMolecular FormulaUnique Features
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide887457-94-5C19H13ClFN5O2Contains fluorine instead of dimethylphenyl
1-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine1410505-06-4C15H14ClN5Lacks acetamide group; focuses on pyrazolo structure
N-(2,6-Dimethylphenyl)-2-piperazin-1-ylacetamide5294-61-1C19H23N3OContains piperazine instead of pyrazolo structure

The specificity of this compound in targeting CDK2 sets it apart from other compounds that may not exhibit the same level of biological activity.

Case Studies

Several studies have documented the biological activity of this compound:

  • Anticancer Activity : A study conducted on various cancer cell lines revealed that the compound induced apoptosis in HeLa and MCF-7 cells through CDK2 inhibition.
  • Pharmacokinetics : In silico modeling suggested that the compound has favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are essential for its development as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?

The synthesis typically begins with cyclization of precursors such as 5-amino-1H-pyrazole-4-carboxamide with substituted benzoyl chlorides (e.g., 3-chlorobenzoyl chloride) in the presence of a base like triethylamine. Subsequent steps introduce the N-methyl-N-phenylacetamide group via nucleophilic substitution or coupling reactions. Reaction conditions (e.g., solvent polarity, temperature) are critical for yield optimization .

Q. Which spectroscopic methods are most effective for confirming the compound’s structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve the pyrazolo[3,4-d]pyrimidine core and substituent positions (e.g., 3-chlorophenyl protons appear as distinct aromatic signals).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion matching C₂₁H₁₈ClN₅O₂).
  • IR Spectroscopy : Detects carbonyl stretching (~1700 cm⁻¹) from the pyrimidinone and acetamide groups .

Q. What are the primary biological targets of this compound?

The compound exhibits affinity for kinases (e.g., EGFR, VEGFR) and inflammatory mediators (e.g., COX-2), validated via enzyme inhibition assays. Binding modes are often probed using molecular docking against crystallographic kinase structures (PDB IDs: 1M17, 2J6M) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while maintaining purity?

  • Design of Experiments (DoE) : Systematically vary reaction parameters (e.g., temperature, stoichiometry) to identify optimal conditions.
  • Purification Techniques : Use preparative HPLC or recrystallization with ethyl acetate/hexane mixtures to isolate >95% pure product.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency for aryl groups .

Q. How do structural modifications (e.g., substituent position) influence bioactivity?

Substituent Position Biological Impact Source
Chloro3- vs. 4-phenyl3-Cl enhances kinase inhibition (IC₅₀: 0.8 μM vs. 2.1 μM for 4-Cl)
MethylN-phenylReduces metabolic clearance (t₁/₂ increased by 40%)
MethoxyPhenyl ringLowers cytotoxicity (CC₅₀: >100 μM vs. 25 μM for chloro)

Structure-activity relationship (SAR) studies recommend prioritizing 3-chlorophenyl and N-methyl groups for kinase-targeted applications.

Q. How can contradictions in bioactivity data across studies be resolved?

  • Orthogonal Assays : Validate kinase inhibition using both radiometric (³²P-ATP) and fluorescence-based (ADP-Glo™) assays.
  • Cellular Context : Account for cell-line-specific expression of efflux pumps (e.g., P-gp) that alter intracellular concentrations.
  • Metabolite Screening : Use LC-MS to identify active/inactive metabolites that may skew results .

Q. What computational methods are suitable for predicting off-target interactions?

  • Molecular Dynamics (MD) : Simulate binding stability with non-target kinases (e.g., ABL1, SRC) over 100 ns trajectories.
  • Pharmacophore Modeling : Align electrostatic/hydrophobic features with known inhibitors to predict promiscuity.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to assess reactivity with cellular nucleophiles .

Methodological Considerations

Q. Which in vitro models best replicate the compound’s in vivo pharmacokinetics?

  • Hepatic Microsomes : Assess phase I metabolism (CYP3A4/2D6 involvement).
  • Caco-2 Monolayers : Predict intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high permeability).
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu >5% correlates with efficacy) .

Q. How can crystallographic data resolve ambiguities in binding mode predictions?

Co-crystallize the compound with target kinases (e.g., EGFR-T790M mutant) and perform X-ray diffraction (2.0–2.5 Å resolution). Electron density maps clarify hydrogen bonding (e.g., pyrimidinone O with kinase hinge region) and hydrophobic contacts (3-chlorophenyl with allosteric pocket) .

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